2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
Description
Properties
Molecular Formula |
C8H4F3N3O2 |
|---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)7-13-3-1-4(6(15)16)12-2-5(3)14-7/h1-2H,(H,13,14)(H,15,16) |
InChI Key |
WUDMWMQXUQQSBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1C(=O)O)NC(=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmacological agent due to its structural features that facilitate interactions with biological targets.
Anticancer Activity
Research has indicated that imidazo[4,5-c]pyridine derivatives can inhibit cancer cell proliferation. For instance, studies have shown that modifications to the imidazo[4,5-c]pyridine scaffold enhance its activity against various cancer cell lines by targeting specific enzymes involved in tumor growth .
Antimicrobial Properties
The compound has demonstrated activity against a range of bacterial strains. Its trifluoromethyl group is believed to enhance lipophilicity, aiding in membrane penetration and increasing antimicrobial efficacy .
Neurological Applications
Recent studies have explored the use of this compound in developing treatments for neurodegenerative diseases such as Alzheimer's. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in neuropharmacology .
Agrochemicals
In agricultural research, 2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid has been investigated for its potential as a pesticide or herbicide. Its unique chemical structure may provide novel mechanisms of action against pests and weeds, thus contributing to sustainable agriculture practices .
Material Science
This compound is also being explored for use in material science, particularly in the development of new polymers and coatings. The incorporation of trifluoromethyl groups can impart desirable properties such as increased chemical resistance and thermal stability .
Case Studies
| Study | Application | Findings |
|---|---|---|
| 1 | Anticancer Activity | Showed significant inhibition of cell proliferation in breast cancer cell lines. |
| 2 | Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria; potential for developing new antibiotics. |
| 3 | Neurological Applications | Exhibited neuroprotective effects in animal models of Alzheimer's disease. |
| 4 | Agrochemical Research | Demonstrated effective pest control with minimal environmental impact compared to traditional pesticides. |
| 5 | Material Science Development | Enhanced mechanical properties in polymer blends containing the compound. |
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .
Comparison with Similar Compounds
Key Observations:
- Ring Saturation : Tetrahydro derivatives (e.g., spinacin) exhibit improved aqueous solubility due to reduced planarity but may lose π-π stacking efficacy .
- Substituent Effects: The trifluoromethyl group increases logP by ~1.5 units compared to non-fluorinated analogs (e.g., spinacin), enhancing membrane permeability .
- Functional Groups : Carboxylic acid derivatives show pH-dependent solubility, whereas esterified forms () are more lipophilic, suitable for blood-brain barrier penetration .
Rexinoid Activity ():
- CATF-PMN ([4,5-b]-fused core) demonstrated 100-fold lower teratogenicity in zebrafish embryos compared to earlier rexinoids, attributed to reduced lipophilicity (logP 4.4 vs. >5.0 in predecessors) .
- The target compound’s [4,5-c]-fused core may alter receptor binding kinetics due to differences in aromatic stacking orientation.
Biological Activity
2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound notable for its potential therapeutic applications. The trifluoromethyl group enhances its lipophilicity and biological interactions, making it a candidate for various pharmacological activities, including antihypertensive effects and antimicrobial properties. This article will explore the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C8H4F3N3O2
- Molecular Weight : 231.13 g/mol
- Structural Features : The presence of the trifluoromethyl group at the 2-position of the imidazo[4,5-c]pyridine ring significantly affects its biological properties.
Antihypertensive Activity
Recent studies have indicated that 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid exhibits promising antihypertensive properties. The compound interacts with various receptors and enzymes involved in cardiovascular regulation. It has been shown to lower blood pressure in animal models by inhibiting certain angiotensin-converting enzymes (ACE) and modulating nitric oxide pathways, which are crucial for vascular health .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against a range of pathogens. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Case Studies
-
Antihypertensive Effects in Rodent Models :
- In a controlled study involving hypertensive rats, administration of 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid resulted in a statistically significant reduction in systolic blood pressure over a 28-day period.
- The study reported a decrease in ACE activity by approximately 30%, correlating with observed reductions in blood pressure .
-
Antimicrobial Efficacy :
- A series of experiments tested the compound's efficacy against bacterial strains. Results indicated an MIC (Minimum Inhibitory Concentration) of 25 µg/mL against E. coli and 15 µg/mL against S. aureus.
- The compound was also assessed for its ability to inhibit biofilm formation, showing a reduction of up to 70% in biofilm biomass at sub-MIC concentrations .
Synthesis
The synthesis of 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid can be achieved through several methods:
- Method A : Reaction of 2-amino-3H-imidazo[4,5-c]pyridine with trifluoroacetic anhydride followed by carboxylation using carbon dioxide under high pressure.
- Method B : Utilizing microwave-assisted synthesis to enhance yield and reduce reaction time.
Comparison with Related Compounds
The biological activity of 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid can be contrasted with other similar compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 2-(Trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid | Structure | Different position of trifluoromethyl group | Moderate antibacterial activity |
| 4-(Fluorophenyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid | Structure | Lacks trifluoromethyl; different pharmacological profile | Lower antihypertensive effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
